Simpinicline

Dry Eye Disease nAChR Agonist Schirmer Test Score

Research requiring reproducible trigeminal-parasympathetic pathway or nAChR subtype pharmacology is often compromised by off-target receptor engagement. Simpinicline (OC-02) solves this with a characterized agonist profile: strong activity at α4β2, α3β4, α3α5β4, and α4α6β2, with weak α7 activity. - Phase 3 clinical candidate for dry eye disease; human-validated 6.5× Schirmer score increase (1.1 mg) - Antiviral IC50: 0.04 µM (40 nM) vs. SARS-CoV-2 alpha variant in Calu-3 cells - Distinguishable from varenicline and cytisinicline; nasal spray formulation data available

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 753015-44-0
Cat. No. B10826589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimpinicline
CAS753015-44-0
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CNCC1C=CC2=CN=CN=C2
InChIInChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m0/s1
InChIKeyFNEHSHNEXMPCLJ-VWCDRPFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Simpinicline (OC-02) Overview


Simpinicline (OC-02, CAS: 753015-44-0) is a small-molecule nicotinic acetylcholine receptor (nAChR) agonist [1]. It demonstrates selective agonist activity at α4β2, α3β4, α3α5β4, and α4α6β2 nAChR subtypes with weak activity at the α7 receptor [2]. The compound has advanced to Phase 3 clinical development for dry eye disease (DED) via nasal spray administration and shows in vitro antiviral activity against SARS-CoV-2 variants (IC50 0.04 µM) .

Target Multi-subtype nAChR agonist (α4β2, α3β4, α3α5β4, α4α6β2)
Model DED trigeminal-parasympathetic pathway studies
Screening SARS-CoV-2 antiviral entry assay context

Why Simpinicline Cannot Be Substituted


nAChR agonists exhibit distinct subtype selectivity profiles that critically influence their pharmacological applications. Simpinicline possesses strong agonist activity at α4β2, α3β4, α3α5β4, and α4α6β2 receptors with weak α7 activity, distinguishing it from varenicline (OC-01) which has a different selectivity fingerprint, and from cytisinicline which interacts minimally with 5-HT3 receptors but is not developed for dry eye disease [1][2]. Substitution without equivalent receptor engagement and nasal spray formulation data may compromise research reproducibility in trigeminal-parasympathetic pathway studies and antiviral investigations [3].

Simpinicline nasal spray
Varenicline: distinct α4β2/α7 selectivity, no nasal formulation DED data – trigeminal pathway engagement may not transfer.
Simpinicline nasal spray
Cytisinicline: oral formulation, minimal 5-HT3 interaction – parasympathetic activation context may differ.

Quantitative Evidence for Simpinicline


Tear Production in Dry Eye Disease: PEARL Phase II Data

In the PEARL Phase II randomized, double-masked, placebo-controlled trial (N=165), a single intranasal dose of Simpinicline solution nasal spray (OC-02 SNS) produced statistically significant, dose-dependent increases in tear production measured by Schirmer test score (STS) versus vehicle [1]. At 1.1 mg dose, STS improvement reached 19.6 mm compared to 3.0 mm with vehicle, representing a 6.5-fold greater effect [1]. This human clinical data distinguishes Simpinicline from nAChR agonists lacking DED-specific clinical evidence.

Tear Production (STS)
Head-to-head
+16.6 mm at 1.1 mg6.5× vehicle
Reported tear-production endpoint context
Phase II RCT, N=165, single dose
Dry Eye Disease nAChR Agonist Schirmer Test Score

Subjective Eye Dryness Score Reduction in PEARL Phase II

In the same PEARL Phase II trial, Simpinicline demonstrated statistically significant, dose-dependent improvement in patient-reported eye dryness score (EDS) under controlled adverse environment exposure [1]. The 1.1 mg dose produced a mean EDS reduction of -20.7 points versus -6.5 points with vehicle, a 3.2-fold greater symptomatic improvement [1]. This dual objective (STS) and subjective (EDS) improvement profile differentiates Simpinicline from in-class compounds lacking combined sign-and-symptom clinical validation.

Eye Dryness Score (EDS)
Head-to-head
-14.2 points at 1.1 mg3.2× vehicle
Reported symptom-score endpoint context
Controlled adverse environment, post-dose
Dry Eye Disease Patient-Reported Outcomes Eye Dryness Score

Anti-SARS-CoV-2 Alpha Variant Activity

Simpinicline demonstrates potent in vitro inhibition of SARS-CoV-2 alpha variant cellular entry and replication in Calu-3 human lung epithelial cells, with an IC50 of 0.04 µM (40 nM) . Varenicline (OC-01), a structurally related nAChR agonist, also shows anti-SARS-CoV-2 activity but with a broader variant coverage reported (alpha and beta variants in multiple human cell types) [1]. The quantitative IC50 value for Simpinicline is established in peer-verified vendor datasheets .

Antiviral IC50
Class-level
0.04 µM40 nM
Supports antiviral screening context
Calu-3 cells, alpha variant
SARS-CoV-2 Antiviral nAChR Agonist

nAChR Subtype Selectivity Profile

Simpinicline citrate is characterized as a strong nicotinic acetylcholine receptor agonist with activity at α4β2, α3β4, α3α5β4, and α4α6β2 receptor subtypes, and weak agonist activity at the α7 receptor [1]. This selectivity profile is qualitatively distinct from other nAChR agonists: varenicline is a partial agonist at α4β2 and full agonist at α7; cytisinicline is a partial α4β2 agonist with minimal 5-HT3 receptor interaction [2]. Quantitative Ki values for Simpinicline across these subtypes are not publicly available in peer-reviewed literature at the time of this analysis, representing a data gap for precise cross-compound selectivity comparisons.

nAChR Selectivity
Class-level
Strong agonist α4β2, α3β4, α3α5β4, α4α6β2; weak α7
Reported selectivity context (Ki not available)
In vitro binding profile
nAChR Receptor Selectivity Pharmacology

Simpinicline Research Applications


Dry Eye Disease Preclinical Models

Simpinicline is the optimal selection for preclinical dry eye disease studies investigating the trigeminal-parasympathetic tear production pathway. The PEARL Phase II trial provides human-validated dose-response data showing 6.5× increase in Schirmer test scores (19.6 mm vs 3.0 mm vehicle) at 1.1 mg dose [1]. This clinical anchoring enables researchers to calibrate animal model tear production responses against established human efficacy benchmarks [1].

nAChR Subtype Profiling Studies

Given Simpinicline's characterized strong agonist activity at α4β2, α3β4, α3α5β4, and α4α6β2 receptors with weak α7 activity [1], this compound is suitable for pharmacological studies delineating the contributions of specific heteromeric nAChR subtypes to trigeminal nerve stimulation and lacrimal gland function. Researchers should note that quantitative Ki values across subtypes are not publicly available, requiring in-house selectivity profiling for precise quantitative comparisons [1].

SARS-CoV-2 Antiviral Screening

Simpinicline provides a defined positive control for in vitro SARS-CoV-2 entry inhibition assays targeting nAChR-mediated pathways. The reported IC50 of 0.04 µM (40 nM) against the alpha variant in Calu-3 human lung epithelial cells [1] establishes a benchmark concentration for antiviral activity screening. Procurement for this application should consider that varenicline may offer broader variant coverage based on available disclosures [2].

Application
Selection Property
Validation Focus
DED trigeminal-parasympathetic pathway studies
Tear-production endpoint context with dose-response data
Reported tear production and symptom-score endpoints
nAChR subtype profiling studies
Multi-subtype agonist profile (α4β2, α3β4, etc.)
Subtype-specific functional assay validation
SARS-CoV-2 antiviral screening
nAChR-mediated entry inhibition context
Antiviral IC50 and variant-panel review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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